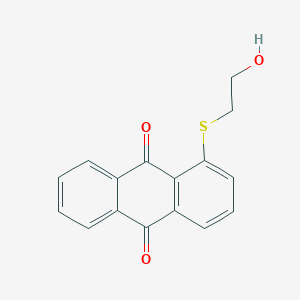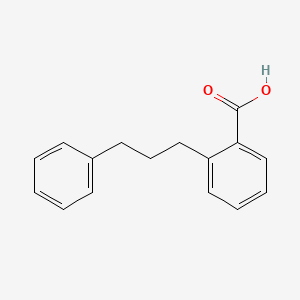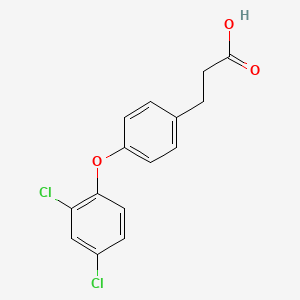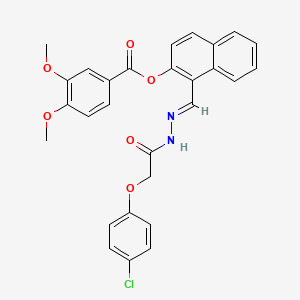![molecular formula C12H9NO2 B12010945 Dibenzo[b,e][1,4]dioxin-2-amine CAS No. 30578-70-2](/img/structure/B12010945.png)
Dibenzo[b,e][1,4]dioxin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,e][1,4]dioxin-2-amine: is a polycyclic heterocyclic organic compound with the molecular formula C12H9NO2 . It is a derivative of dibenzo-1,4-dioxin, where an amine group is attached to the second position of the dioxin ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-amine typically involves the formation of the dioxin ring followed by the introduction of the amine group. One common method involves the use of electrophilic and/or nucleophilic aromatic substitution reactions. For example, starting materials such as 3,4-dichloroanisole and 2,3,6-trichlorophenol can be used to assemble the dibenzo[b,e][1,4]dioxin system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of appropriate catalysts and solvents to optimize yield and purity.
化学反応の分析
Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the dioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups into the dioxin ring .
科学的研究の応用
Chemistry: Dibenzo[b,e][1,4]dioxin-2-amine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of dioxin-like compounds in biological systems .
Industry: These sensors can be used for the rapid and specific screening of environmental pollutants, including dioxins, which have serious implications for human health .
作用機序
The mechanism of action of dibenzo[b,e][1,4]dioxin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular pathways and processes. For example, it may interact with the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of dioxins . The binding of the compound to AhR can lead to the activation of various genes involved in xenobiotic metabolism and detoxification .
類似化合物との比較
Dibenzo-1,4-dioxin: The parent compound of dibenzo[b,e][1,4]dioxin-2-amine, lacking the amine group.
Polychlorinated dibenzodioxins (PCDDs): A group of dioxin-like compounds known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of the amine group, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other dioxin-like compounds . This makes it a valuable compound for studying the effects of functional group modifications on the behavior of dioxins.
特性
CAS番号 |
30578-70-2 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
dibenzo-p-dioxin-2-amine |
InChI |
InChI=1S/C12H9NO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2 |
InChIキー |
HEQHKDYXHRCKHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)



![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)




